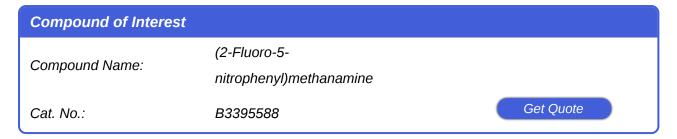


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Application Notes and Protocols: (2-Fluoro-5nitrophenyl)methanamine in Medicinal Chemistry

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the potential uses of **(2-Fluoro-5-nitrophenyl)methanamine** as a versatile building block in medicinal chemistry. The unique combination of a fluorine atom, a nitro group, and a reactive aminomethyl functionality makes this compound a valuable starting material for the synthesis of a wide range of biologically active molecules. The 2-fluoro-5-nitrophenyl moiety can be found in compounds targeting various diseases, including infectious diseases and metabolic disorders.

While direct and extensive literature on the application of **(2-Fluoro-5-nitrophenyl)methanamine** is emerging, this document leverages data from closely related analogues and potential therapeutic targets to illustrate its utility. The protocols and data presented herein are designed to serve as a practical guide for researchers engaged in the design and synthesis of novel therapeutic agents.

Application in the Synthesis of Antimicrobial Agents

The 2-fluoro-5-nitrophenyl scaffold is of significant interest in the development of novel antimicrobial agents. The nitro group can be a key pharmacophore in antimicrobial compounds, and its presence on the fluorinated phenyl ring allows for diverse chemical modifications to optimize activity and selectivity.



Quantitative Data: Antimicrobial Activity of Related Benzene Sulphonamide Derivatives

The following table summarizes the antimicrobial activity of benzenesulphonamide derivatives, which represent a class of compounds that can be synthesized from precursors structurally related to **(2-Fluoro-5-nitrophenyl)methanamine**. The data is presented as Minimum Inhibitory Concentration (MIC) in mg/mL.

Compo und	E. coli (MIC mg/mL)	S. aureus (MIC mg/mL)	P. aerugin osa (MIC mg/mL)	S. typhi (MIC mg/mL)	B. subtilis (MIC mg/mL)	C. albicans (MIC mg/mL)	A. niger (MIC mg/mL)
4a	-	-	6.67	6.45	-	-	-
4d	6.72	-	-	-	-	-	-
4e	-	-	-	-	-	6.63	6.28
4f	-	-	-	-	6.63	-	-
4h	-	6.63	-	-	-	6.63	-

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Experimental Protocol: Synthesis of an N-((2-Fluoro-5-nitrophenyl)methyl)amide Derivative

This protocol describes a general method for the acylation of **(2-Fluoro-5-nitrophenyl)methanamine** with a carboxylic acid to form the corresponding amide, a common step in the synthesis of more complex bioactive molecules.

Materials:

- (2-Fluoro-5-nitrophenyl)methanamine hydrochloride
- Carboxylic acid of interest (e.g., benzoic acid)
- (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
- N,N-Diisopropylethylamine (DIPEA)
- Dimethylformamide (DMF), anhydrous
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M), add HATU (1.1 eq) and DIPEA (3.0 eq).
- Stir the mixture at room temperature for 15 minutes.
- Add **(2-Fluoro-5-nitrophenyl)methanamine** hydrochloride (1.2 eq) to the reaction mixture.

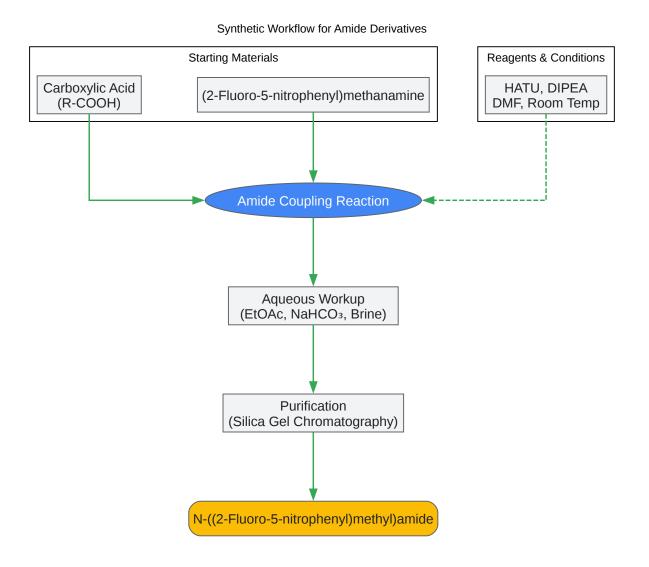


- Stir the reaction at room temperature for 4-16 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and EtOAc) to afford the desired N-((2-fluoro-5-nitrophenyl)methyl)amide.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Visualization: Synthetic Workflow for Amide Derivatives





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Caption: General workflow for the synthesis of amide derivatives.



Potential Application in the Development of HSD17B13 Inhibitors

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein primarily expressed in the liver. Genetic studies have shown that loss-of-function variants of HSD17B13 are associated with a reduced risk of non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH). This makes HSD17B13 an attractive therapeutic target for the treatment of these conditions. The (2-Fluoro-5-nitrophenyl) moiety represents a potential scaffold for the development of HSD17B13 inhibitors.

Quantitative Data: Activity of Representative HSD17B13 Inhibitors

While specific inhibitors synthesized directly from **(2-Fluoro-5-nitrophenyl)methanamine** are not yet widely reported in the literature, the following table provides data for representative HSD17B13 inhibitors to illustrate the potency of compounds targeting this enzyme.

Compound	HSD17B13 IC50 (nM)			
Inhibitor A	15			
Inhibitor B	45			
Inhibitor C	8			

Data presented is representative of potent HSD17B13 inhibitors and is for illustrative purposes.

Experimental Protocol: Reductive Amination for Synthesis of HSD17B13 Inhibitor Scaffolds

Reductive amination is a key synthetic transformation for introducing the (2-Fluoro-5-nitrophenyl)methyl group into a target molecule. This protocol provides a general method for the reaction of **(2-Fluoro-5-nitrophenyl)methanamine** with an aldehyde or ketone.

Materials:



- (2-Fluoro-5-nitrophenyl)methanamine
- Aldehyde or ketone of interest (R¹R²C=O)
- Sodium triacetoxyborohydride (STAB)
- Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
- Acetic acid (optional, as a catalyst)
- Saturated aqueous sodium bicarbonate solution
- Water
- Brine
- Anhydrous magnesium sulfate

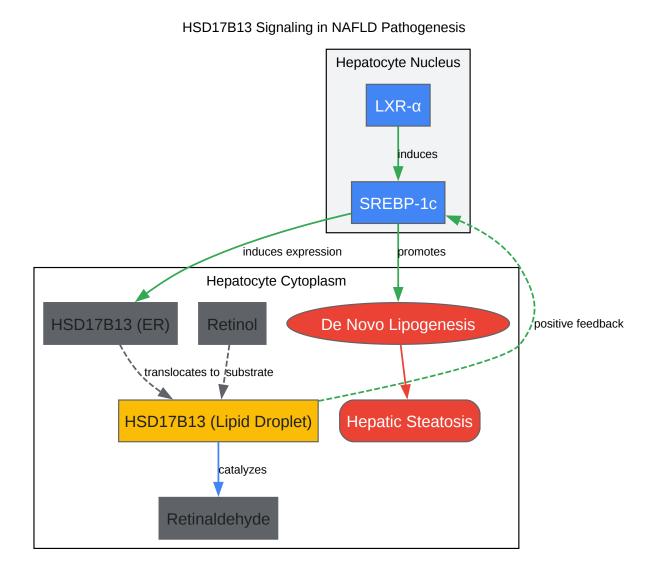
Procedure:

- Dissolve the aldehyde or ketone (1.0 eq) and **(2-Fluoro-5-nitrophenyl)methanamine** (1.1 eq) in anhydrous DCM or DCE (0.2 M).
- If necessary, add a catalytic amount of acetic acid (0.1 eq).
- Stir the mixture at room temperature for 30 minutes to allow for imine formation.
- Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
- Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.
- Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
- Separate the organic layer, and extract the aqueous layer with DCM (2x).
- Combine the organic layers, wash with water and brine, and then dry over anhydrous magnesium sulfate.
- Filter and concentrate the solution under reduced pressure.



 Purify the crude product by silica gel column chromatography to yield the desired secondary amine.

Visualization: HSD17B13 Signaling Pathway in NAFLD



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Caption: Simplified HSD17B13 signaling pathway in hepatocytes.



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